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Compound of Interest

Compound Name: 2,3,7-Trimethyloctane

Cat. No.: B14553976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

branched alkane, 2,3,7-trimethyloctane. This document includes nuclear magnetic resonance

(NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, presented in a clear and

structured format. Detailed experimental protocols are provided to aid in the replication and

validation of these findings.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 2,3,7-
trimethyloctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of readily available experimental NMR spectra for 2,3,7-trimethyloctane,

the following tables present predicted chemical shifts for ¹H and ¹³C NMR. These predictions

are based on established principles of NMR spectroscopy and analysis of similar branched

alkane structures.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,3,7-Trimethyloctane
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

CH₃ (C1, C1') ~ 0.85 - 0.95 Doublet 6H

CH (C2) ~ 1.50 - 1.70 Multiplet 1H

CH₃ (C2-CH₃) ~ 0.80 - 0.90 Doublet 3H

CH (C3) ~ 1.40 - 1.60 Multiplet 1H

CH₂ (C4, C5, C6) ~ 1.10 - 1.40 Multiplet 6H

CH (C7) ~ 1.45 - 1.65 Multiplet 1H

CH₃ (C7-CH₃) ~ 0.85 - 0.95 Doublet 6H

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3,7-Trimethyloctane

Carbon Atom Chemical Shift (δ, ppm)

C1, C1' ~ 22.6

C2 ~ 32.0

C2-CH₃ ~ 19.8

C3 ~ 39.0

C4 ~ 24.8

C5 ~ 29.7

C6 ~ 36.7

C7 ~ 28.0

C7-CH₃ ~ 22.7

Infrared (IR) Spectroscopy
While a vapor phase IR spectrum for 2,3,7-trimethyloctane is available in public databases, a

detailed peak list is not provided. The expected characteristic infrared absorptions for a
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branched alkane like 2,3,7-trimethyloctane are detailed below.

Table 3: Characteristic IR Absorptions for 2,3,7-Trimethyloctane

Wavenumber (cm⁻¹) Vibration Type Intensity

2962 - 2853 C-H Stretch (alkane) Strong

1465 C-H Bend (CH₂) Medium

1378 C-H Bend (CH₃) Medium

Mass Spectrometry (MS)
The mass spectrum of 2,3,7-trimethyloctane is available through gas chromatography-mass

spectrometry (GC-MS). The major fragments observed are consistent with the fragmentation of

a branched alkane.

Table 4: Key Mass Spectrometry Data for 2,3,7-Trimethyloctane

m/z Relative Intensity Proposed Fragment

57 100 (Base Peak) C₄H₉⁺ (tert-butyl cation)

43 High C₃H₇⁺ (isopropyl cation)

71 High C₅H₁₁⁺

Experimental Protocols
The following sections detail generalized yet comprehensive protocols for acquiring the

spectroscopic data presented above. These methodologies are based on standard practices for

the analysis of volatile organic compounds.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 2,3,7-trimethyloctane.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Dissolve approximately 5-10 mg of 2,3,7-trimethyloctane in 0.5-0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 (or more, depending on sample concentration).

Temperature: 298 K.
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Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale using the TMS signal.

Integrate the peaks in the ¹H NMR spectrum.

Identify peak multiplicities (singlet, doublet, triplet, etc.).

Infrared (IR) Spectroscopy
Objective: To obtain a Fourier-transform infrared (FTIR) spectrum of 2,3,7-trimethyloctane.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with a deuterated

triglycine sulfate (DTGS) detector.

Sample Preparation (Vapor Phase):

Inject a small amount of liquid 2,3,7-trimethyloctane into a heated gas cell.

Allow the sample to vaporize and equilibrate within the cell.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty gas cell should be acquired prior to

sample analysis.

Data Processing:
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The sample spectrum is ratioed against the background spectrum to produce the final

absorbance or transmittance spectrum.

Identify and label the major absorption bands.

Mass Spectrometry (GC-MS)
Objective: To obtain the electron ionization (EI) mass spectrum of 2,3,7-trimethyloctane and

determine its retention time.

Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS).

GC Conditions:

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

Injector Temperature: 250 °C.

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with

a dimethylpolysiloxane stationary phase).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 250 °C at a rate of 10 °C/min.

Final hold: 5 minutes at 250 °C.

MS Conditions:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.
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Scan Speed: 2 scans/second.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis:

Identify the chromatographic peak corresponding to 2,3,7-trimethyloctane.

Extract the mass spectrum from this peak.

Identify the molecular ion (if present) and major fragment ions.

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2,3,7-
trimethyloctane.
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Caption: Workflow for the spectroscopic analysis of 2,3,7-trimethyloctane.
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Caption: Integration of spectroscopic data for structural elucidation.

To cite this document: BenchChem. [Spectroscopic Profile of 2,3,7-Trimethyloctane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14553976#spectroscopic-data-for-2-3-7-
trimethyloctane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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